3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride is a chemical compound with significant research applications. Its molecular formula is C12H15ClN4O, and it has a molecular weight of 266.73 g/mol. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties .
This compound can be synthesized through various methods involving triazole chemistry and morpholine derivatives. It is classified under the category of heterocyclic compounds, specifically those containing a triazole ring, which is a five-membered ring with three nitrogen atoms . The presence of the morpholine moiety enhances its solubility and biological activity.
The synthesis of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride can be approached through several methods. One common method involves the reaction of morpholine with a suitable triazole precursor under controlled conditions.
The molecular structure of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride features a morpholine ring attached to a triazole moiety.
The compound can participate in various chemical reactions typical for triazoles:
The mechanism of action for 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride primarily involves its interaction with biological targets:
3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride has several applications in scientific research:
The structural hybridization of privileged pharmacophores represents a cornerstone of modern drug discovery, aimed at overcoming limitations of existing therapeutics. The integration of 1,2,4-triazole and morpholine moieties into single molecular entities—exemplified by 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride—has emerged as a promising strategy for developing novel bioactive agents [2] [6]. This hybrid scaffold (PubChem CID: 102555198) combines a phenyl-substituted 1,2,4-triazole linked to a morpholine ring via a methylene bridge, terminated as a hydrochloride salt to enhance solubility [1] [8]. The molecular framework (C₁₂H₁₄N₄O·HCl) exploits complementary physicochemical and pharmacological properties inherent to both heterocycles, positioning it as a versatile candidate for targeting diverse disease pathways, particularly antimicrobial and oncological targets [4] [9].
The strategic fusion of 1,2,4-triazole and morpholine leverages synergistic interactions with biological targets while optimizing drug-like properties:
Triazole Advantages: The 1,2,4-triazole core serves as a bioisostere for carboxylic acids, amides, and esters, enhancing metabolic stability and membrane permeability. Its dipolar character enables hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites. This moiety is extensively documented to inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi), DNA gyrase, and dihydrofolate reductase (DHFR), crucial for antimicrobial and anticancer activity [2] [6]. The phenyl substitution at N-1 further augments lipophilicity and target affinity through van der Waals interactions [5].
Morpholine Contributions: The morpholine ring (1-oxa-4-azacyclohexane) introduces moderate basicity (pKa ~8.5) and high water solubility. Its conformational flexibility and oxygen atom improve pharmacokinetic profiles by enhancing aqueous solubility, tissue penetration, and modulating metabolism. Morpholine-containing drugs like gefitinib and levofloxacin demonstrate improved CNS bioavailability and reduced toxicity, attributed to the ring’s ability to disrupt crystallization and serve as a hydrogen-bond acceptor [4] [9].
Table 1: Synergistic Contributions of Triazole and Morpholine in Hybrid Design
Pharmacophore | Key Physicochemical Properties | Biological Interactions |
---|---|---|
1,2,4-Triazole | - Bioisosteric replacement potential - Moderate logP (improves permeability) - Metabolic resistance to hydrolysis | - Hydrogen bonding with enzymes - Coordination with heme iron (CYP inhibition) - π-Stacking in hydrophobic pockets |
Morpholine | - High water solubility - Conformational flexibility - pKa ~8.5 (enhanced tissue penetration) | - Solubilizes lipophilic scaffolds - Modulates oxidative metabolism - Improves blood-brain barrier penetration |
The hybrid’s protonatable tertiary nitrogen in morpholine facilitates salt formation (e.g., hydrochloride), significantly enhancing crystallinity and solubility—critical for formulation efficacy [9]. Computational analyses confirm that the methylene linker between triazole and morpholine optimizes spatial orientation for simultaneous target engagement, as observed in enzyme-inhibitor complexes [4] [6].
The therapeutic evolution of triazoles and morpholines reflects incremental innovations in heterocyclic chemistry:
Triazole Therapeutics: First-generation triazoles (e.g., fluconazole, 1990) revolutionized antifungal therapy via CYP51 inhibition. Subsequent hybrids like voriconazole and ravuconazole incorporated fluorinated phenyl-triazole motifs to broaden spectrum and potency against resistant strains. The 2010s saw diversification into anticancer (anastrozole) and antiviral (ribavirin) domains, exploiting triazole’s versatility in scaffold hopping [2] [6].
Morpholine Integration: Morpholine emerged in drug design circa 1950, initially in analgesics (morazone) and later in blockbusters like the antidepressant reboxetine (1997) and EGFR inhibitor gefitinib (2003). Its incorporation improved solubility in fluoroquinolones (levofloxacin) and kinase inhibitors, reducing logP by 1–2 units while maintaining target affinity [4] [9].
Table 2: Key Milestones in Triazole and Morpholine Therapeutic Development
Year | Development | Significance |
---|---|---|
1935 | Morpholine first synthesized | Enabled industrial and pharmaceutical applications |
1990 | Fluconazole approval | Validated triazole as antifungal pharmacophore |
1997 | Reboxetine (morpholine antidepressant) | Demonstrated morpholine’s CNS penetration |
2003 | Gefitinib (morpholine-containing kinase inhibitor) | Showcased morpholine in targeted cancer therapy |
2010–2024 | Hybrid triazole-morpholine antimicrobials (e.g., CID 102555198) | Addressed multidrug resistance via synergistic pharmacophores |
Hybridization accelerated post-2010 to combat drug resistance. For example, Wu et al. demonstrated that voriconazole derivatives bearing morpholine side chains exhibited 16–64-fold enhanced activity against Candida albicans and Aspergillus fumigatus compared to parent drugs, validating the pharmacophore combination [6]. The structural simplification in compounds like 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine (Enamine EN300-204977) further enabled rapid derivatization via "click chemistry" [10].
Morpholine’s prevalence in >100 marketed drugs underscores its multifaceted utility in optimizing bioactive molecules [9]:
Table 3: Impact of Morpholine on Key Pharmacokinetic Parameters
Parameter | Effect of Morpholine | Example in Hybrid Compound |
---|---|---|
Aqueous Solubility | ↑ 2–10 fold | Hydrochloride salt formation (CID 102555199) |
logP Reduction | ↓ 1–2 units | Balanced logP ~1.5 (optimizes permeability) |
Metabolic Stability | Moderate t₁/₂ (~2–4h) | Oxidative degradation avoids toxic metabolites |
Tissue Penetration | Enhanced CNS/Cellular uptake | Morpholine’s basicity aids lysosomal trapping |
Morpholine derivatives exhibit direct target interactions critical for efficacy:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1